[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine
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Overview
Description
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine typically involves the bromination of 7-methyl-1-benzofuran, followed by a series of reactions to introduce the amine group. The general synthetic route can be summarized as follows:
Bromination: 7-methyl-1-benzofuran is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated intermediate is then subjected to alkylation using a suitable alkylating agent to introduce the 2-methylpropyl group.
Amination: Finally, the alkylated intermediate undergoes amination with methylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)ethan-1-amine
Uniqueness
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18BrNO |
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Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H18BrNO/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12/h5-8,13,16H,1-4H3 |
InChI Key |
WFVFFMCXZLTUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br |
Origin of Product |
United States |
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